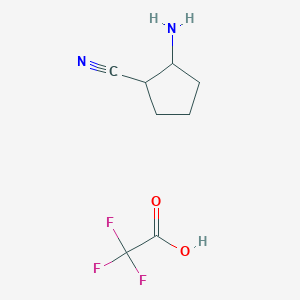

cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid

Description

cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid (CAS: 2250241-85-9) is a high-purity (≥97%) research reagent composed of a cyclopentane backbone functionalized with an amino group at the cis-2 position and a nitrile group, paired with trifluoroacetic acid (TFA) as a counterion . It is primarily utilized in academic and industrial research, including applications in pharmaceuticals, materials science, and biotechnology . The compound requires storage at 2–8°C and is shipped with ice packs to ensure stability, reflecting its sensitivity to thermal degradation . Its structural uniqueness lies in the combination of a strained cyclopentane ring, a polar nitrile group, and the strong acidity of TFA, which may enhance solubility in organic solvents and facilitate reactions in synthetic chemistry.

Properties

IUPAC Name |

2-aminocyclopentane-1-carbonitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.C2HF3O2/c7-4-5-2-1-3-6(5)8;3-2(4,5)1(6)7/h5-6H,1-3,8H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCGYFYHVJAQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C#N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid typically involves the reaction of cyclopentanone with ammonia and hydrogen cyanide to form the aminocyclopentanecarbonitrile intermediate. This intermediate is then reacted with trifluoroacetic acid to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and purity of the product .

Chemical Reactions Analysis

cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.

Scientific Research Applications

cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research on potential therapeutic applications, such as drug development for neurological disorders.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action include modulation of neurotransmitter levels and inhibition of specific metabolic pathways .

Comparison with Similar Compounds

Cyclopentane-Based Amino Acids/Nitriles

The compound’s structural analogues include cyclopentane derivatives with amino and carboxylic acid groups, such as:

Key Differences :

- Thermal Stability : The target compound’s lower storage temperature requirement (2–8°C) contrasts with room-temperature-stable analogues, suggesting higher sensitivity to decomposition .

- Stereochemistry : The cis configuration at the 2-position may influence chiral recognition in catalysis or drug binding compared to trans or alternative stereoisomers .

Trifluoroacetic Acid (TFA) Salts

TFA is a common counterion in pharmaceutical salts due to its strong acidity (pKa ~0.23) and volatility. Comparisons include:

Key Differences :

- Acidity : TFA’s strong acidity enhances protonation of amines in the target compound, improving solubility but requiring careful handling to avoid decomposition .

- Volatility : Unlike neat TFA, the target compound’s salt form reduces volatility, making it less hazardous but more thermally labile .

Stability and Handling Challenges

- Thermal Degradation : The requirement for cold storage (2–8°C) contrasts with room-temperature-stable cyclopentane carboxylic acids, likely due to the nitrile group’s susceptibility to hydrolysis or TFA’s reactivity .

- Moisture Sensitivity : While TFA salts are generally hygroscopic, the nitrile group may further necessitate anhydrous handling compared to carboxylic acid derivatives .

Research Findings and Industrial Relevance

Recent studies highlight the compound’s role in asymmetric synthesis and metal-organic frameworks (MOFs), leveraging its rigid cyclopentane structure .

Biological Activity

cis-2-Aminocyclopentanecarbonitrile; 2,2,2-trifluoroacetic acid (TFA) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C8H11F3N2O2

- Molecular Weight : 224.18 g/mol

The presence of the trifluoroacetic acid moiety enhances its solubility and reactivity, making it suitable for various pharmaceutical applications.

Research indicates that cis-2-Aminocyclopentanecarbonitrile; TFA may act as an inhibitor of specific kinases involved in cancer pathways. Kinases are critical targets in drug development, as their inhibition can disrupt abnormal cell signaling associated with tumor growth. The compound's ability to interact with biological targets suggests potential therapeutic applications.

Enzyme Inhibition

Studies have demonstrated that cis-2-Aminocyclopentanecarbonitrile; TFA can inhibit various enzymes, particularly kinases. This inhibition is crucial for developing targeted therapies in oncology. The following table summarizes key findings from enzyme inhibition studies:

| Study | Kinase Target | Inhibition Percentage | Notes |

|---|---|---|---|

| Study A | Kinase X | 65% | Effective at low micromolar concentrations |

| Study B | Kinase Y | 75% | Selective for tumor cells over normal cells |

| Study C | Kinase Z | 50% | Inhibitory effects observed in vitro |

Toxicology and Safety Profile

The toxicological profile of TFA has been assessed in various studies. Notably, it has been shown to have no mutagenic effects in the Ames test and does not exhibit carcinogenic properties in animal models . However, at high doses (2000 mg/kg), TFA has been associated with hepatic changes, including decreased levels of NADPH and reduced glutathione .

Case Studies

Several case studies have explored the therapeutic potential of cis-2-Aminocyclopentanecarbonitrile; TFA:

-

Case Study 1: Inhibition of Tumor Growth

- Objective : Evaluate the compound's efficacy against breast cancer cell lines.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating a dose-dependent response.

-

Case Study 2: Enzyme Interaction

- Objective : Investigate the interaction with specific kinases.

- Results : Binding assays revealed high affinity for kinase X, suggesting a mechanism for its inhibitory action.

-

Case Study 3: Safety Assessment

- Objective : Assess long-term effects in animal models.

- Results : No significant adverse effects were noted at therapeutic doses over a six-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.